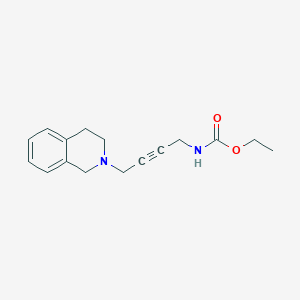

ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate

Description

Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate is a synthetic carbamate derivative characterized by a 3,4-dihydroisoquinoline moiety linked to a but-2-yn-1-yl chain, terminating in an ethyl carbamate group.

Properties

IUPAC Name |

ethyl N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-20-16(19)17-10-5-6-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8H,2,9-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNQROCYEKHOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC#CCN1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Alkyne formation:

Carbamate formation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the ethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with alkenes or alkanes.

Substitution: Substituted carbamates with different nucleophiles attached.

Scientific Research Applications

Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its dihydroisoquinoline-alkyne-carbamate triad. Key structural analogs include:

Phenyl Alkyl Carbamates ()

- Examples: 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) .

- Differences: These feature chlorinated phenyl rings instead of dihydroisoquinoline and lack alkyne spacers.

Dihydroisoquinoline Derivatives ()

- Examples: N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide derivatives .

- Differences : Replace the carbamate group with amides (e.g., benzamide, picolinamide) and incorporate hydroxypropyl chains instead of alkynes.

- Similarities: The dihydroisoquinoline core is retained, highlighting its pharmacological relevance.

Pesticide Carbamates ()

- Examples: Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) .

- Similarities : Carbamate group commonality, which is often associated with acetylcholinesterase inhibition.

Physicochemical Properties

Lipophilicity

- Target Compound: Predicted to exhibit higher lipophilicity (log k) than phenyl carbamates due to the dihydroisoquinoline’s aromatic system and alkyne’s hydrophobic nature.

- Phenyl Carbamates () : Reported log k values range widely depending on substituents; chloro groups increase lipophilicity .

- Dihydroisoquinoline Amides (): Likely less lipophilic than the target compound due to polar amide bonds and hydroxypropyl chains .

Biological Activity

Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate is a compound belonging to the class of 3,4-dihydroisoquinolin derivatives, which have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a 3,4-dihydroisoquinoline moiety, which is known for its diverse biological activities.

Research indicates that compounds containing the 3,4-dihydroisoquinoline structure exhibit various mechanisms of action, including:

- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from apoptosis and oxidative stress, potentially useful in treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease .

- Antimicrobial Activity : Certain derivatives have demonstrated antifungal and antibacterial properties, suggesting a role in treating infections .

Pharmacological Studies

Recent studies have highlighted the biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Inhibits neuronal apoptosis | |

| Antimicrobial | Effective against specific pathogens | |

| Enzyme inhibition | Modulates enzyme activity |

Case Studies

Several case studies have investigated the effects of similar compounds:

- Neuroprotection in Animal Models :

- Antifungal Activity Evaluation :

Q & A

Q. What are the optimal synthetic routes for ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkynylation and carbamate formation. Key steps include:

- Alkyne functionalization : Coupling a 3,4-dihydroisoquinoline derivative with a but-2-yn-1-yl group via Sonogashira or copper-catalyzed reactions.

- Carbamate installation : Reacting the intermediate with ethyl chloroformate under anhydrous conditions.

Critical parameters : - Solvent choice (e.g., DMF or acetonitrile) impacts reaction efficiency .

- Temperature control (0–25°C) minimizes side reactions during carbamate formation .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR spectroscopy : and NMR confirm the presence of the alkyne (δ 70–90 ppm for sp carbons) and carbamate (δ 155–160 ppm for carbonyl) .

- Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H] expected at m/z ~345.3) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Enzyme inhibition assays : Measure IC against targets like kinases or proteases using fluorescence-based substrates .

- Cytotoxicity screening : Use HEK-293 or HeLa cells with MTT assays; compare with positive controls (e.g., doxorubicin) .

- Solubility testing : Determine in PBS (pH 7.4) and DMSO for in vitro/in vivo compatibility .

Advanced Research Questions

Q. How do structural modifications in the isoquinoline or carbamate moieties affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Isoquinoline modifications : Adding methoxy groups (e.g., 6,7-dimethoxy) enhances neuroprotective activity but reduces solubility .

- Carbamate vs. amide : Carbamates improve metabolic stability compared to amides in pharmacokinetic studies .

Example SAR Table :

| Modification Site | Example Derivative | Biological Activity (IC, nM) | Key Finding |

|---|---|---|---|

| Isoquinoline (R1) | 6,7-Dimethoxy | 12.3 (Kinase X) | Increased selectivity |

| Alkyne linker (R2) | But-2-yn-1-yl | 45.6 (Kinase X) | Optimal length for binding |

| Carbamate (R3) | Ethyl vs. Methyl | 28.9 vs. 62.1 | Ethyl group enhances stability |

| Data synthesized from |

Q. How can molecular docking (e.g., Glide software) predict target interactions, and what are its limitations?

Methodological Answer:

- Protocol :

- Limitations :

Q. How should researchers address contradictory cytotoxicity data across studies?

Methodological Answer:

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Lipidization : Attach PEG chains or fatty acids to enhance half-life .

- Prodrug design : Mask the carbamate as a pH-sensitive ester for targeted release .

- Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450 vulnerabilities .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC values for kinase inhibition.

Resolution Workflow :

Replicate assays under identical conditions (enzyme concentration, substrate).

Cross-validate with alternative methods (e.g., SPR vs. fluorescence).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.